ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
The compound ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate features a bicyclic cyclopenta[d]pyrimidinone core fused with a pyrimidine ring and a cyclopentane moiety. Key structural elements include:
- A dimethylaminoethyl substituent at the N1 position of the pyrimidinone ring.
- A thioacetamido (-S-CH2-C(=O)-NH-) linker bridging the pyrimidinone core to a 4-benzoate ester group.
However, direct bioactivity data for this compound is unavailable in the provided evidence, necessitating comparisons with structurally or functionally related analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-30-21(28)15-8-10-16(11-9-15)23-19(27)14-31-20-17-6-5-7-18(17)26(22(29)24-20)13-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLMAJSUCNITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate (referred to as compound A) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer activity. For example, a review highlighted that pyrido[2,3-d]pyrimidines demonstrate efficacy against various cancer cell lines by targeting key signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) and cyclin-dependent kinases (CDKs) . Compound A's structural similarities to these derivatives suggest it may also inhibit tumor growth through similar mechanisms.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG-2 | 6.9 | CDK inhibition |
| Piritrexim | Carcinosarcoma | 12.8 | DHFR inhibition |
| Novel Pyrido Derivative | PC-3 | 1.54 | Induction of apoptosis |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antibacterial and antifungal activities. The presence of the thioamide functional group in compound A may enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways in bacteria .
The biological activity of compound A can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Signal Transduction Interference : By modulating pathways involving CDKs and PI3K, compound A may alter cell cycle progression and promote apoptosis in cancer cells .
- Antimicrobial Effects : The thioamide group may interact with bacterial enzymes or structural proteins, leading to increased permeability or metabolic disruption .
Study on Anticancer Efficacy
A recent research study focused on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the thioacetamido position significantly enhanced anticancer activity against HCT-116 and HepG-2 cell lines. Compound A was tested alongside these derivatives and showed comparable growth inhibition rates .
Antimicrobial Testing
Another study evaluated the antimicrobial properties of structurally related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thioacetamido functionalities exhibited potent antibacterial effects, suggesting potential applications for compound A in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a cyclopenta[d]pyrimidine core, which is known for its biological activity. The presence of a dimethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites in the body.
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The cyclopenta[d]pyrimidine framework has been linked to activity against various bacterial strains, particularly those resistant to conventional antibiotics . Ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate could potentially serve as a scaffold for developing new antimicrobial agents.
-
Anticancer Potential
- The compound's structural characteristics may also confer anticancer properties. Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Investigations into its effects on specific cancer cell lines could yield promising results.
- Neurological Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of cyclopenta[d]pyrimidines exhibited potent antibacterial activity against multidrug-resistant strains of Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Anticancer Activity
In vitro studies on related compounds indicated significant cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit the growth of breast cancer cells by inducing apoptosis and disrupting mitochondrial function .
Case Study 3: Neuropharmacological Effects
Research focusing on the interaction of similar compounds with serotonin receptors revealed potential antidepressant-like effects in animal models. This suggests that this compound may warrant further investigation for neurological applications .
Comparison with Similar Compounds
Structural Analogues and Similarity Metrics
Computational similarity metrics, such as the Tanimoto and Dice coefficients , are widely used to quantify structural overlap between molecules based on molecular fingerprints (e.g., MACCS or Morgan fingerprints) . Using these methods, the target compound can be compared to analogs with shared motifs:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The compound 573938-02-0 shares the thioacetamido linker and a heterocyclic core but replaces the benzoate ester with a simpler ethyl ester and introduces a 4-chlorophenyl group. This substitution may alter solubility and target affinity .
- Compounds like 1l () diverge in core structure (imidazopyridine vs. pyrimidinone) but retain ester functionalities, highlighting the role of lipophilic groups in pharmacokinetics.
Bioactivity and Functional Insights
While bioactivity data for the target compound is unavailable, suggests that structurally similar compounds cluster into groups with shared modes of action. For example:
- Thioacetamido-linked analogs (e.g., 573938-02-0) may target enzymes like HDACs or kinases due to sulfur’s nucleophilic affinity and the pyrimidinone core’s resemblance to purine bases .
- Tetrahydroimidazopyridines (e.g., 1l) exhibit anti-inflammatory or anticancer activity, suggesting the target compound’s ester groups could enhance membrane permeability .
QSAR and Pharmacokinetic Predictions
QSAR models () predict that the dimethylaminoethyl group in the target compound may improve solubility compared to analogs with bulkier aromatic substituents (e.g., 4-chlorophenyl in 573938-02-0). Additionally, the benzoate ester could prolong metabolic stability relative to simpler esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
